molecular formula C18H18ClFN6 B15119863 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B15119863
M. Wt: 372.8 g/mol
InChI Key: JOBNQFQFRNOPQY-UHFFFAOYSA-N
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Description

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring

Properties

Molecular Formula

C18H18ClFN6

Molecular Weight

372.8 g/mol

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C18H18ClFN6/c19-15-3-1-4-16(20)14(15)12-24-7-9-25(10-8-24)17-11-18(22-13-21-17)26-6-2-5-23-26/h1-6,11,13H,7-10,12H2

InChI Key

JOBNQFQFRNOPQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 2-chloro-6-fluorophenyl group, and the coupling with the pyrazole and pyrimidine rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.

Scientific Research Applications

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: It can be used in biological assays to study its effects on cellular processes.

    Pharmacology: Research focuses on its potential as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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